Dihidrotachysterol

Descripción general

Descripción

Dihidrotachysterol es un análogo sintético de la vitamina D que no requiere activación renal como la vitamina D2 (ergocalciferol) o la vitamina D3 (colecalciferol) . Se utiliza principalmente para la prevención y el tratamiento del raquitismo o la osteomalacia, y para controlar la hipocalcemia asociada con el hipoparatiroidismo o el pseud hipoparatiroidismo . This compound tiene un inicio de acción rápido, una vida media más corta y un mayor efecto en la mineralización de las sales óseas en comparación con otras formas de vitamina D .

Mecanismo De Acción

Una vez hidroxilado a 25-hidroxi dihidrotachysterol, el this compound se une al receptor de vitamina D . La forma unida del receptor de vitamina D sirve como un regulador transcripcional de las proteínas de la matriz ósea, induciendo la expresión de osteocalcina y suprimiendo la síntesis de colágeno tipo I . This compound es efectivo para elevar el calcio sérico al estimular la absorción intestinal de calcio y movilizar el calcio óseo en ausencia de hormona paratiroidea y tejido renal funcional . También aumenta la excreción renal de fosfato .

Aplicaciones Científicas De Investigación

Dihidrotachysterol tiene diversas aplicaciones de investigación científica en química, biología, medicina e industria. Se utiliza para tratar la hipofosfatemia familiar, la hipocalcemia asociada con el hipoparatiroidismo y el pseud hipoparatiroidismo, y la osteodístrofia renal en la uremia crónica . Además, se utiliza en investigaciones relacionadas con la regulación de las proteínas de la matriz ósea y la expresión de osteocalcina . This compound también se utiliza en estudios que implican la administración de análogos de vitamina D a animales de laboratorio para inducir ciertas condiciones con fines de investigación .

Análisis Bioquímico

Biochemical Properties

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D . Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor .

Cellular Effects

Dihydrotachysterol is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue . Dihydrotachysterol also increases renal phosphate excretion . Any side-effects caused by dihydrotachysterol are likely to be due to too much calcium in your blood .

Molecular Mechanism

The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen . This mechanism of action allows dihydrotachysterol to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The metabolism of both dihydrotachysterol 2 (DHT 2) and dihydrotachysterol 3 (DHT 3) has been extensively studied over the past four decades . Initial studies performed in the early 1970s showed that DHT is efficiently converted to its 25-hydroxylated metabolite .

Dosage Effects in Animal Models

At a basic level, animal models have confirmed that vitamin D deficiency and congenital aberrations in the vitamin D endocrine system may result in muscle weakness . To explain these effects, some molecular mechanisms by which vitamin D impacts on muscle cell differentiation, intracellular calcium handling, and genomic activity have been elucidated .

Metabolic Pathways

Dihydrotachysterol is involved in the vitamin D pathway . It is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .

Transport and Distribution

Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen .

Subcellular Localization

It is known that once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor . The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins .

Métodos De Preparación

Dihidrotachysterol se sintetiza mediante la hidrogenación de tachysterol . El proceso implica aislar this compound cristalino químicamente uniforme mediante la aplicación de adsorción cromatográfica con óxido de aluminio activo a la solución del producto de hidrogenación bruto de tachysterol en bencina . Los componentes con menor tendencia a ser adsorbidos se recolectan y se procesan posteriormente para obtener this compound .

Análisis De Reacciones Químicas

Dihidrotachysterol se somete a varios tipos de reacciones químicas, incluida la hidroxilación en el hígado para formar 25-hidroxi this compound . Esta forma hidroxilada es la principal forma activa circulante del fármaco . El compuesto no se somete a una mayor hidroxilación por el riñón, lo que lo convierte en un análogo de la 1,25-dihidroxivitamina D . Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen enzimas hepáticas para la hidroxilación . El principal producto formado a partir de estas reacciones es 25-hidroxi this compound .

Comparación Con Compuestos Similares

Dihidrotachysterol se compara con otros compuestos similares como calcitriol y carbonato de calcio . Calcitriol es otro análogo de la vitamina D que requiere activación renal y se utiliza para indicaciones similares . El carbonato de calcio es un suplemento de venta libre que se utiliza para afecciones como la hipocalcemia y la osteoporosis . This compound es único porque no requiere activación renal y tiene un inicio de acción rápido . Otros compuestos similares incluyen doxercalciferol y paricalcitol, que también son agonistas del receptor de vitamina D .

Propiedades

Número CAS |

67-96-9 |

|---|---|

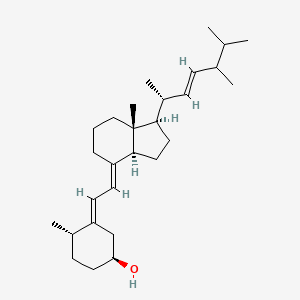

Fórmula molecular |

C28H46O |

Peso molecular |

398.7 g/mol |

Nombre IUPAC |

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+ |

Clave InChI |

ILYCWAKSDCYMBB-ZJGOHBTISA-N |

SMILES |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

SMILES isomérico |

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O |

SMILES canónico |

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O |

Apariencia |

Solid powder |

Color/Form |

Needles from 90% methanol COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER |

melting_point |

131 °C |

Key on ui other cas no. |

67-96-9 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Easily sol in organic solents SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AT 10 AT-10 AT10 Calcamine Dihydrotachysterin Dihydrotachysterol Tachystin |

Presión de vapor |

5.2X10-10 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.